molecular formula C18H18N4O3 B10955980 N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide

Cat. No.: B10955980
M. Wt: 338.4 g/mol
InChI Key: XSXXSJZONOYQNN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyrazole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The hydrogen atoms on the furan and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and an amide group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C18H18N4O3/c1-12-6-3-4-8-14(12)17(23)20-15-11-22(2)21-16(15)18(24)19-10-13-7-5-9-25-13/h3-9,11H,10H2,1-2H3,(H,19,24)(H,20,23)

InChI Key

XSXXSJZONOYQNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN(N=C2C(=O)NCC3=CC=CO3)C

Origin of Product

United States

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